molecular formula C11H11BrN2O3 B13869802 4-(4-bromobutoxy)-3-nitroBenzonitrile

4-(4-bromobutoxy)-3-nitroBenzonitrile

Cat. No.: B13869802
M. Wt: 299.12 g/mol
InChI Key: ACHAHLNKMYRDCO-UHFFFAOYSA-N
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Description

4-(4-Bromobutoxy)-3-nitroBenzonitrile is an organic compound with the molecular formula C11H10BrNO3 It is a derivative of benzonitrile, featuring a bromobutoxy group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobutoxy)-3-nitroBenzonitrile typically involves a multi-step process. One common method starts with the nitration of benzonitrile to introduce the nitro group. This is followed by the bromination of butanol to obtain 4-bromobutanol. The final step involves the etherification of the nitrated benzonitrile with 4-bromobutanol under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobutoxy)-3-nitroBenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Bromobutoxy)-3-nitroBenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-bromobutoxy)-3-nitroBenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromobutoxy group may facilitate membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromobutoxy)-3-nitroBenzonitrile is unique due to the presence of both the bromobutoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

4-(4-bromobutoxy)-3-nitrobenzonitrile

InChI

InChI=1S/C11H11BrN2O3/c12-5-1-2-6-17-11-4-3-9(8-13)7-10(11)14(15)16/h3-4,7H,1-2,5-6H2

InChI Key

ACHAHLNKMYRDCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])OCCCCBr

Origin of Product

United States

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